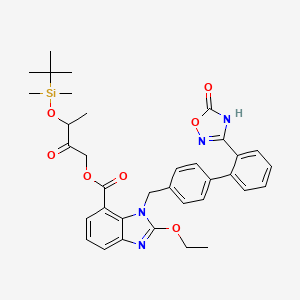![molecular formula C12H16N2O2 B13842911 N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
N-[2-(4-acetamidophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-acetamidophenyl)ethyl]acetamide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of acetamide and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide typically involves the reaction of 4-acetamidophenol with ethylamine under specific conditions. The process can be summarized as follows:
Starting Materials: 4-acetamidophenol and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid.
Procedure: The 4-acetamidophenol is dissolved in ethanol, and ethylamine is added dropwise. Hydrochloric acid is then added to catalyze the reaction. The mixture is heated under reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-acetamidophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-acetamidophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(4-acetamidophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidophenol (Acetaminophen): Known for its analgesic and antipyretic properties.
N-(4-Hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of an ethyl chain.
N-Acetyl-4-aminophenol: Another name for acetaminophen, highlighting its acetyl and amino groups.
Uniqueness
N-[2-(4-acetamidophenyl)ethyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl chain and acetamido group make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
N-[2-(4-acetamidophenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-8-7-11-3-5-12(6-4-11)14-10(2)16/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
IAEBRIAQBZQTPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



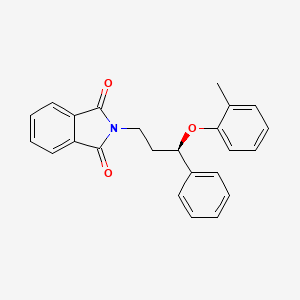
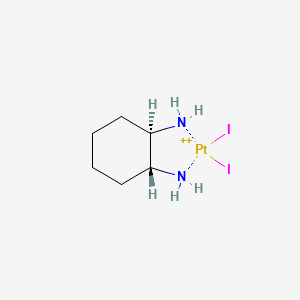
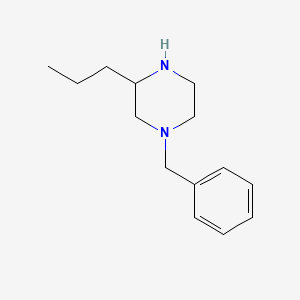




![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
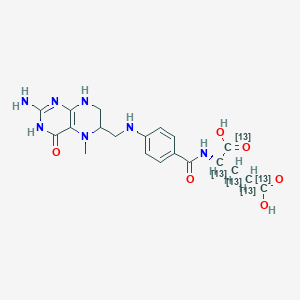

![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
